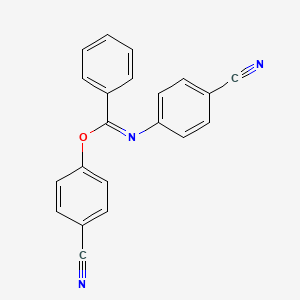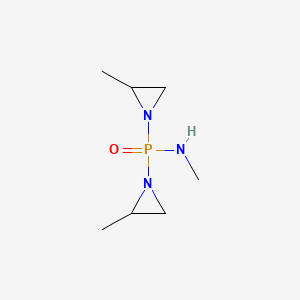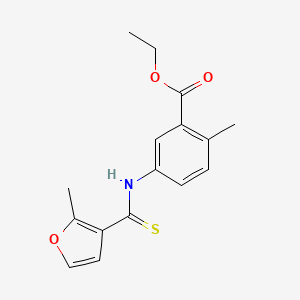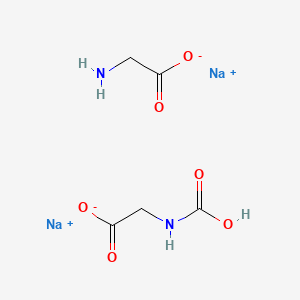
Einecs 302-746-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Di-Sodium Glycine Carbonate can be synthesized through several methods:
Dissolving Diglycine in Sodium Bicarbonate Solution: This method involves dissolving diglycine in a sodium bicarbonate solution and heating the mixture to evaporate the water.
Reaction with Sodium Carbonate: Another method involves reacting diglycine with sodium carbonate.
These methods are commonly used in both laboratory and industrial settings to produce Di-Sodium Glycine Carbonate efficiently.
化学反応の分析
Di-Sodium Glycine Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Di-Sodium Glycine Carbonate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Di-Sodium Glycine Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a buffer and pH regulator in various chemical reactions.
Biology: In biological research, it is used to study enzyme activities and protein interactions.
Medicine: This compound is used in pharmaceutical formulations for its buffering and stabilizing properties.
作用機序
The mechanism of action of Di-Sodium Glycine Carbonate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering action is crucial in various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH.
類似化合物との比較
Di-Sodium Glycine Carbonate can be compared with other similar compounds such as:
Sodium Bicarbonate:
Sodium Carbonate: While both are used in industrial applications, Di-Sodium Glycine Carbonate is more commonly used in biological and medical research.
These comparisons highlight the unique properties and applications of Di-Sodium Glycine Carbonate, making it a versatile compound in various fields.
特性
CAS番号 |
94133-82-1 |
|---|---|
分子式 |
C5H8N2Na2O6 |
分子量 |
238.11 g/mol |
IUPAC名 |
disodium;2-aminoacetate;2-(carboxyamino)acetate |
InChI |
InChI=1S/C3H5NO4.C2H5NO2.2Na/c5-2(6)1-4-3(7)8;3-1-2(4)5;;/h4H,1H2,(H,5,6)(H,7,8);1,3H2,(H,4,5);;/q;;2*+1/p-2 |
InChIキー |
QOPKDDQKJFVLAZ-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])NC(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


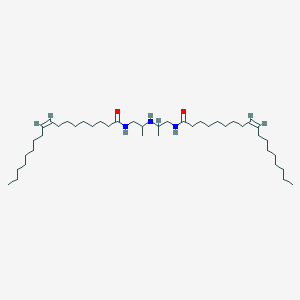
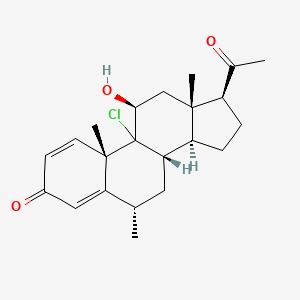
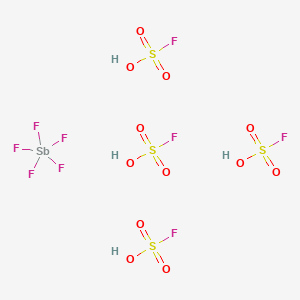
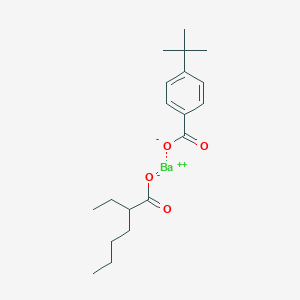
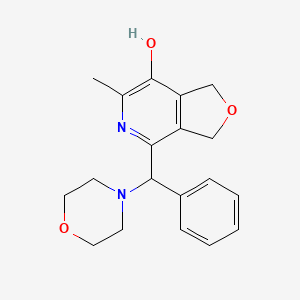
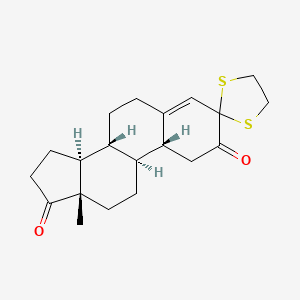
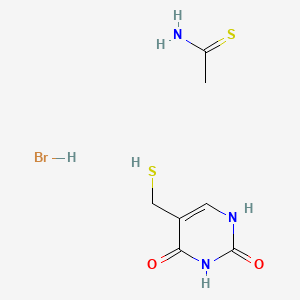

![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

